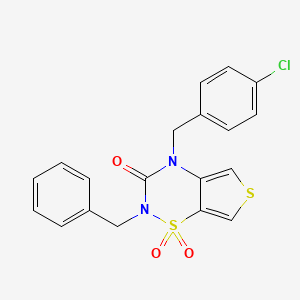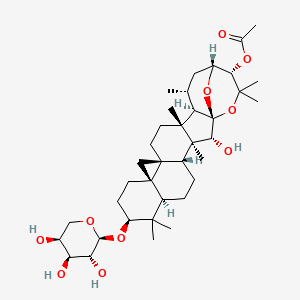
4'-((3,4-Dimethyl-5-isoxazolyl)carbamoyl)-alpha-methyl-1-piperidineacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 1042152 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. It has applications in chemistry, biology, medicine, and industry, making it a versatile and important compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRN 1042152 typically involves multiple steps, including the use of high-performance liquid chromatography (HPLC) for isolation and purification . The synthetic routes often require specific reaction conditions, such as controlled temperature, pressure, and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of BRN 1042152 may involve large-scale chemical reactors and advanced purification techniques. The use of preparative HPLC is common to achieve the necessary purity levels for industrial applications . Additionally, the optimization of reaction conditions and the use of efficient catalysts are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: BRN 1042152 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties, allowing it to be used in different applications.
Common Reagents and Conditions: The reactions involving BRN 1042152 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride . The reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of BRN 1042152 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
BRN 1042152 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions and as a standard for analytical techniques . In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules . In medicine, BRN 1042152 is investigated for its potential therapeutic properties and its role in drug development . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of BRN 1042152 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
BRN 1042152 can be compared with other similar compounds based on its structure and properties. Similar compounds may include those with analogous functional groups or similar reactivity patterns . BRN 1042152 may exhibit unique characteristics, such as higher stability or reactivity, that distinguish it from other compounds . Some similar compounds include those used in similar synthetic reactions or with comparable applications in research and industry .
Conclusion
BRN 1042152 is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it an important tool for chemists, biologists, and medical researchers
Properties
CAS No. |
94755-93-8 |
|---|---|
Molecular Formula |
C20H26N4O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-(2-piperidin-1-ylpropanoylamino)benzamide |
InChI |
InChI=1S/C20H26N4O3/c1-13-14(2)23-27-20(13)22-19(26)16-7-9-17(10-8-16)21-18(25)15(3)24-11-5-4-6-12-24/h7-10,15H,4-6,11-12H2,1-3H3,(H,21,25)(H,22,26) |
InChI Key |
HLLCVVUVOATCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



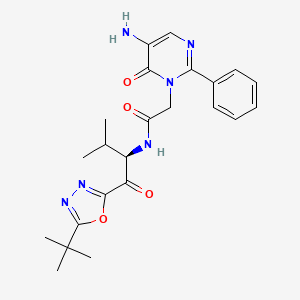
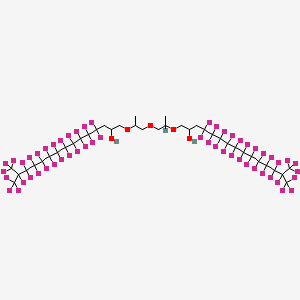

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
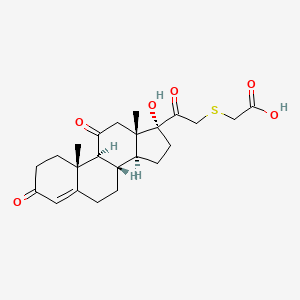
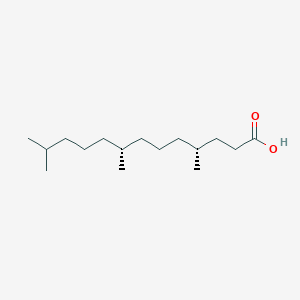

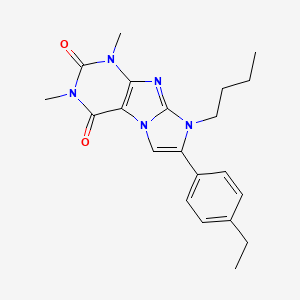
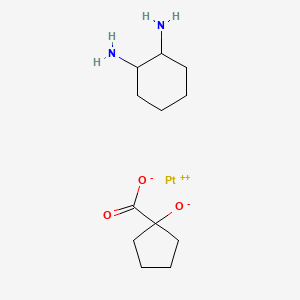
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)

